molecular formula C15H12Br2O B8201950 2,7-Dibromo-9,9-dimethyl-9H-xanthene

2,7-Dibromo-9,9-dimethyl-9H-xanthene

Cat. No.: B8201950
M. Wt: 368.06 g/mol
InChI Key: NVHOWSXDIDUIDZ-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dimethyl-9H-xanthene (CAS 705282-16-2) is a brominated heterocyclic building block of high value in advanced materials research and organic synthesis. With the molecular formula C 15 H 12 Br 2 O and a molecular weight of 368.06 g/mol , this compound serves as a crucial precursor for constructing complex organic frameworks. Its primary research value lies in the field of organic electronics, where its rigid, planar structure is instrumental in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The 9,9-dimethyl substitution on the xanthene core provides structural stability and can influence the packing mode and properties of the resulting materials . The two bromine atoms at the 2 and 7 positions are excellent functional handles for further chemical transformation via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to extend the π-conjugated system for tailored electronic and photophysical characteristics . This makes it an essential reagent for synthesizing small molecules, oligomers, and polymers with specific emissive properties. The product is offered in high purity (e.g., 98% ) and is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromo-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOWSXDIDUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2,7 Dibromo 9,9 Dimethyl 9h Xanthene and Its Derivatives

Established Synthetic Routes to the Core 2,7-Dibromo-9,9-dimethyl-9H-xanthene Structure

The construction of the this compound scaffold is primarily achieved through the direct bromination of its precursor, 9,9-dimethyl-9H-xanthene. This precursor itself can be synthesized through various methods, a common one being the reaction of diphenyl ether with acetone (B3395972).

Electrophilic Bromination of 9,9-Dimethyl-9H-xanthene Precursors

The introduction of bromine atoms at the 2 and 7 positions of the 9,9-dimethyl-9H-xanthene core is a classic example of electrophilic aromatic substitution. The ether oxygen of the xanthene ring is an activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the gem-dimethyl group at the 9-position, substitution occurs preferentially at the electronically activated and less hindered 2 and 7 positions.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), often used in a suitable solvent. The reaction proceeds by the generation of an electrophilic bromine species which then attacks the electron-rich aromatic rings of the xanthene nucleus. The reaction is typically carried out under controlled temperature conditions to ensure high selectivity for the desired 2,7-dibromo isomer.

Table 1: Synthesis of 9,9-dimethyl-9H-xanthene

Reactants Reagents Solvent Conditions Yield
Diphenyl ether, Acetone n-Butyllithium Tetrahydrofuran (B95107) -78 °C, 3 hours, then addition of acetone and quench with water 85%

Data sourced from a known synthetic procedure.

Alternative Multi-step Synthetic Sequences

While direct bromination is the most straightforward approach, multi-step sequences can also be envisioned, particularly for the synthesis of asymmetrically substituted derivatives or when direct bromination proves problematic. Such a sequence could involve the synthesis of a pre-functionalized xanthene core followed by further modifications. For instance, one could start with substituted phenols and 2-bromotoluene (B146081) derivatives, building the xanthene skeleton through a series of reactions such as ether formation and subsequent cyclization. However, for the direct synthesis of the 2,7-dibromo compound, electrophilic bromination remains the most efficient and widely adopted strategy.

Advanced Functionalization Strategies for this compound Derivatives

The true utility of this compound lies in its capacity as a versatile scaffold for the construction of more complex molecules. The two bromine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Ullmann Coupling Protocols for Heteroatom Incorporation

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-heteroatom bonds, particularly C-O and C-N bonds. In the context of this compound, this reaction allows for the incorporation of phenoxy or substituted amino groups at the 2 and 7 positions. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. However, modern modifications often employ copper catalysts with specific ligands, allowing for milder reaction conditions and improved yields. For instance, the coupling of this compound with a phenol (B47542) in the presence of a copper catalyst and a suitable base would yield the corresponding diaryl ether derivative.

Table 2: Representative Ullmann Coupling Reaction

Aryl Halide Coupling Partner Catalyst Base Solvent Temperature Product
This compound Phenol Copper(I) salt K₂CO₃ Pyridine (B92270) 150-200 °C 2,7-Diphenoxy-9,9-dimethyl-9H-xanthene

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is exceptionally versatile and tolerant of a wide range of functional groups. For this compound, the Suzuki-Miyaura coupling provides a powerful tool for introducing various aryl or heteroaryl substituents at the 2 and 7 positions, leading to the synthesis of extended π-conjugated systems.

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate or cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water. The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields and preventing side reactions.

Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Reaction

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temperature Product
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water Reflux 2,7-Diphenyl-9,9-dimethyl-9H-xanthene

This table illustrates a general Suzuki-Miyaura reaction; specific experimental data for this exact transformation was not found in the provided search results.

Palladium-Catalyzed C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and N-heterocycles. When applied to this compound, the Buchwald-Hartwig amination enables the synthesis of a diverse array of di-amino functionalized xanthene derivatives. These derivatives are of significant interest in materials science for their potential use as hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig ligand families. A strong base, like sodium tert-butoxide, is also required to facilitate the catalytic cycle.

Table 4: Exemplary Palladium-Catalyzed C-N Cross-Coupling Reaction

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature Product
This compound Carbazole Pd(OAc)₂ / SPhos NaOtBu Toluene 100 °C 2,7-Di(9H-carbazol-9-yl)-9,9-dimethyl-9H-xanthene

This table provides a representative example of a Buchwald-Hartwig amination; specific experimental results for this precise reaction were not available in the performed searches.

Mizoroki-Heck Type Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to yield a substituted alkene. nih.govucl.ac.uk The general mechanism for this reaction involves several key steps: oxidative addition of the halide to a palladium(0) complex, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination and reductive elimination to regenerate the catalyst. nih.gov

While direct examples of Mizoroki-Heck reactions specifically utilizing this compound as the aryl halide substrate are not extensively detailed in the provided literature, the structure lends itself to such palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at the 2 and 7 positions offers reactive sites for sequential or double Heck couplings, allowing for the introduction of various olefinic substituents. This functionalization is crucial for tuning the electronic and photophysical properties of the xanthene core for applications in materials science. Palladium-catalyzed reactions are broadly used for the functionalization of aryl halides, and this methodology represents a viable, though less documented, route for elaborating the this compound scaffold. mdpi.comresearchgate.netmst.edu The development of new ligands and catalytic systems continues to expand the scope of the Mizoroki-Heck reaction, potentially including more sterically hindered or complex substrates like dibromo-xanthene derivatives. mdpi.com

Green Chemistry Principles Applied to the Synthesis of Xanthene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of xanthenes to minimize environmental impact by reducing waste, avoiding hazardous solvents, and using sustainable catalysts.

Development and Application of Sustainable Catalysts (e.g., Sulfonated Fructose (B13574), Tartaric Acid)

A key aspect of green synthesis is the use of environmentally benign and reusable catalysts. While specific applications of sulfonated fructose or tartaric acid for this compound were not found, these and other sustainable catalysts are employed in the synthesis of the broader xanthene family. For example, natural catalysts like lemon juice have been used for the synthesis of hexahydro-1H-xanthene-1,8(2H)-dione derivatives. aip.org A variety of heterogeneous catalysts, which can be easily separated and reused, are favored. Examples include CuS quantum dots, DABCO supported on Amberlyst-15, and various silica-supported acids, all of which have been used to produce different xanthene derivatives efficiently. mdpi.comrsc.orgrsc.org These catalysts often allow for milder reaction conditions and reduce the generation of toxic waste associated with traditional homogeneous catalysts. mdpi.com

Implementation of Solvent-Free Reaction Conditions

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Many modern synthetic routes to xanthene derivatives are performed under solvent-free, or "neat," conditions. researchgate.netrsc.org These reactions are typically conducted by heating a mixture of the reactants and a catalyst. Solvent-free approaches not only reduce pollution but can also lead to higher reaction rates and yields due to increased reactant concentration. One-pot condensations of aldehydes, naphthols, and dicarbonyl compounds are frequently carried out without a solvent, using catalysts like silica (B1680970) sulfuric acid, ionic liquids, or CuS quantum dots. researchgate.netrsc.org This methodology has proven effective for a range of xanthene structures, offering a cleaner and more efficient synthetic pathway. researchgate.netrsc.org

CatalystReactantsProduct TypeKey AdvantageReference
CuS Quantum DotsNaphthol, Dimedone, AldehydesXanthenesReusable catalyst, short reaction time rsc.orgrsc.org
DABCO/Amberlyst-15Diketones, Aldehydes, NaphtholsBenzoxanthenonesRecyclable heterogeneous catalyst mdpi.com
Silica sulfuric acid (SSA)β-Naphthol, Aldehydes, 1,3-dicarbonylsTetrahydrobenzo[a]xanthen-11-onesReusable heterogeneous catalyst
1-butyl-3-methylimidazolium bromideAldehydes, β-Naphthols, DimedoneXanthenesRecyclable ionic liquid, simple work-up researchgate.net

Optimization for Enhanced Atom Economy and Reduced Waste Generation

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all reactant atoms into the final product. numberanalytics.com High atom economy is a hallmark of green synthesis, as it directly correlates with reduced waste generation. jocpr.com Multi-component, one-pot reactions for synthesizing xanthenes are inherently more atom-economical than multi-step linear syntheses because they combine several reactants in a single step, minimizing the formation of byproducts. mdpi.com

Chemical Transformations and Mechanistic Reactivity Studies

Reactivity of Bromine Substituents on the Xanthene Core

The carbon-bromine bonds at the 2 and 7 positions of the xanthene skeleton are the primary sites of chemical modification, enabling a diverse range of functionalization strategies. These transformations predominantly involve nucleophilic substitution reactions and the formation of organometallic intermediates.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl bromides typically requires harsh conditions or strong electron-withdrawing groups, the bromine atoms on the 2,7-dibromo-9,9-dimethyl-9H-xanthene scaffold can participate in palladium-catalyzed cross-coupling reactions, which proceed via a nucleophilic substitution mechanism on the organopalladium intermediate. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds. While specific studies on this compound are not extensively documented, the analogous reactivity of 2,7-dibromo-9,9-dialkylfluorenes strongly suggests its utility. In these reactions, the dibromo compound is coupled with arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 2,7-diaryl-9,9-dimethyl-9H-xanthene derivatives. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to 2,7-diamino-9,9-dimethyl-9H-xanthene derivatives. These compounds are of interest in materials science and medicinal chemistry. The reaction involves the coupling of this compound with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: For the synthesis of 2,7-dialkynyl-9,9-dimethyl-9H-xanthene derivatives, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-cocatalyzed coupling of the dibromo starting material with terminal alkynes. These alkynyl-substituted xanthenes are valuable precursors for more complex molecular architectures.

A summary of representative palladium-catalyzed cross-coupling reactions analogous to those expected for this compound is presented in the table below.

Coupling ReactionReactantsCatalyst/LigandProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhos2,7-Diaryl-9,9-dimethyl-9H-xanthene
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃/BINAP2,7-Diamino-9,9-dimethyl-9H-xanthene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuI2,7-Dialkynyl-9,9-dimethyl-9H-xanthene

Formation and Reactivity of Organometallic Intermediates (e.g., Lithiated, Grignard Reagents)

The bromine atoms of this compound can be readily converted into organometallic reagents, such as organolithium or Grignard reagents. These intermediates are potent nucleophiles and serve as versatile synthons for the introduction of a wide array of functional groups.

Lithiated Intermediates:

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a halogen-metal exchange to form the corresponding 2,7-dilithio-9,9-dimethyl-9H-xanthene. This dilithiated species can then be reacted with various electrophiles to introduce new substituents. For example, quenching with an electrophile like dimethylformamide (DMF) would yield the corresponding dialdehyde.

Grignard Reagents:

The formation of a Grignard reagent is achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting bis-Grignard reagent, 2,7-bis(bromomagnesio)-9,9-dimethyl-9H-xanthene, can be used in reactions with aldehydes, ketones, esters, and other electrophiles to form new carbon-carbon bonds.

The reactivity of these organometallic intermediates is summarized in the following table:

Organometallic IntermediateReagentElectrophile (E+)Product
Lithiatedn-BuLiCO₂, RCHO, R₂CO2,7-Dicarboxylic acid, 2,7-Di(hydroxyalkyl), etc.
GrignardMgRCHO, R₂CO, RCN2,7-Di(hydroxyalkyl), 2,7-Diacyl, etc.

Exploration of Redox Chemistry Pertaining to the Xanthene System

The redox chemistry of the xanthene system in this compound, while not as extensively studied as that of xanthene dyes, is an area of growing interest. The core xanthene structure can undergo oxidation and reduction processes, which can be influenced by the nature of the substituents at the 2 and 7 positions. Electrochemical studies on xanthene derivatives have shown that the central heterocyclic ring can be oxidized to form a stable radical cation. The presence of the electron-withdrawing bromine atoms in this compound would be expected to make this oxidation more difficult compared to the unsubstituted parent compound. Conversely, the introduction of electron-donating groups at these positions would facilitate oxidation.

Intramolecular Cyclization and Rearrangement Pathways of Functionalized Analogues

Functionalized analogues of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of more complex, rigidified structures. For instance, if the bromine atoms are replaced with groups containing nucleophilic or electrophilic centers connected by a suitable linker, intramolecular ring-forming reactions can be induced.

One potential pathway involves the conversion of the dibromo compound into a derivative bearing ortho-alkenylaryl groups. Acid-catalyzed intramolecular Friedel-Crafts type reactions could then lead to the formation of new fused ring systems. The gem-dimethyl group at the 9-position plays a crucial role in these transformations by preventing aromatization of the central ring and maintaining a defined geometry.

Mechanistic Investigations of C-H Activation in Xanthene Derivatives

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to molecular construction. In the context of xanthene derivatives, the benzylic C-H bonds at the 9-position are particularly susceptible to activation.

Recent studies have demonstrated the electrochemical C-H functionalization of xanthenes. nih.gov In these reactions, the xanthene is oxidized at the anode to generate a cationic intermediate, which then undergoes deprotonation at the C9 position to form a key radical intermediate. nih.gov This radical can then be trapped by various nucleophiles or coupling partners. While these studies have not specifically focused on this compound, the principles are applicable. The electronic properties of the substituents at the 2 and 7 positions would be expected to influence the ease of the initial oxidation step and the subsequent reactivity of the C9 radical. For instance, the electron-withdrawing nature of the bromine atoms might render the initial oxidation more challenging.

Applications in Advanced Materials Science and Catalysis

Precursors for Organic Electronic and Optoelectronic Materials

The 2,7-dibromo-9,9-dimethyl-9H-xanthene scaffold serves as a fundamental building block for a range of organic electronic and optoelectronic materials. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the introduction of various functional groups to tailor the material's electronic and photophysical properties.

The 9,9-dimethyl-9H-xanthene core is incorporated into the design of luminescent materials for OLEDs due to its ability to impart high thermal stability and good film-forming properties. The rigid spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) unit, often derived from xanthene precursors, is a key component in many high-performance OLED materials. rsc.orgresearchgate.net The twisted three-dimensional structure of SFX-based molecules can lead to aggregation-induced emission (AIE) properties, where the material is weakly emissive in solution but becomes highly luminescent in the aggregated or solid state. rsc.org

One example is the luminophore SFX-Ad, which is a 9,9'-dimethyl-9,10-dihydroacridine substituted spiro[fluorene-9,9'-xanthene]. rsc.org This material exhibits AIE activity and has been used as an emitter in blue OLEDs. rsc.org The device demonstrated a maximum current efficiency of 3.22 cd A⁻¹, a power efficiency of 2.30 lm W⁻¹, and an external quantum efficiency of 2.58%. rsc.org Another SFX-based host material, SFX-PF, has been successfully used in efficient green phosphorescent OLEDs. researchgate.net These devices showed a low turn-on voltage of 3.0 V and achieved a maximum external quantum efficiency of 13.2%. researchgate.net

Performance of OLEDs Utilizing 9,9-dimethyl-9H-xanthene Derivatives
MaterialOLED TypeMax. Current Efficiency (cd A⁻¹)Max. Power Efficiency (lm W⁻¹)Max. External Quantum Efficiency (%)Emission Color
SFX-AdBlue Emitting Layer3.222.302.58Blue
SFX-PFGreen Phosphorescent Host47.945.413.2Green

Derivatives of 9,9-dimethyl-9H-xanthene, particularly those with a spiro[fluorene-9,9'-xanthene] (SFX) core, have emerged as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs). researchgate.netrsc.org The spiro structure of these materials provides a well-defined, rigid, and three-dimensional architecture that helps to prevent crystallization and promote the formation of smooth, uniform films. researchgate.net This is crucial for efficient charge transport and device stability.

The SFX core offers advantages over the commonly used spiro-OMeTAD, including a more straightforward synthesis. researchgate.net By functionalizing the SFX core with arylamine moieties, researchers have developed HTMs with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the perovskite layer. rsc.org For instance, the HTM mp-SFX-2PA, when used in a methylammonium (B1206745) lead iodide (MAPbI₃) based PSC, resulted in a power conversion efficiency (PCE) of up to 16.8%, which was higher than the 15.5% achieved with the standard spiro-OMeTAD under the same conditions. rsc.org Furthermore, the device with mp-SFX-2PA demonstrated significantly improved long-term stability, retaining 90% of its initial PCE after 2000 hours of storage in ambient air, compared to only 28% for the spiro-OMeTAD-based device. rsc.org

Another SFX-based HTM, named X60, has also shown excellent performance in both ssDSCs and PSCs, with PCEs of 7.30% and 19.84%, respectively. rsc.org

Performance of Solar Cells with Spiro[fluorene-9,9'-xanthene]-based HTMs
HTMSolar Cell TypePower Conversion Efficiency (PCE) (%)
mp-SFX-2PAPerovskite Solar Cell (MAPbI₃)16.8
mp-SFX-2PAPerovskite Solar Cell (FAPbI₃/MAPbBr₃)17.7
X60Solid-State Dye-Sensitized Solar Cell7.30
X60Perovskite Solar Cell19.84

The xanthene scaffold is the core structure of a major class of fluorescent dyes, including fluoresceins and rhodamines. technologynetworks.comnih.govmdpi.com These dyes are widely used in biological imaging due to their high fluorescence quantum yields and good photostability. technologynetworks.com The this compound molecule can serve as a precursor to novel xanthene-based dyes. The bromine atoms can be substituted to introduce various functional groups, allowing for the fine-tuning of the dye's photophysical properties, such as absorption and emission wavelengths, as well as its solubility and targeting specificity.

The synthesis of new symmetric and asymmetric xanthene dyes with far-red fluorescence emission has been reported, with potential applications in fluorescence-based sensors for imaging. nih.gov The rigid structure of the xanthene core helps to maximize π-conjugation, which is essential for strong fluorescence. mdpi.com By replacing the oxygen atom in the xanthene bridge with other atoms like silicon, the absorption and emission maxima can be shifted to the near-infrared (NIR) region, which is beneficial for in vivo imaging applications. mdpi.comnih.gov

Photophysical Properties of Common Xanthene-Based Dyes
Dye ClassTypical Absorption Maxima (nm)Typical Emission Maxima (nm)Key Features
Fluorescein (B123965)~490~515High quantum yield, pH-sensitive fluorescence. technologynetworks.com
Rhodamine~550~570Good photostability, less pH-sensitive. technologynetworks.com
Si-Rhodamine~650~670Near-infrared emission, excellent brightness. nih.gov

The fluorescent properties of xanthene derivatives make them excellent candidates for the development of chemical and biological sensors. nih.gov The general principle behind these sensors is that the interaction of the dye with a specific analyte causes a change in its fluorescence properties, such as intensity or wavelength. The this compound can be functionalized to create probes that are selective for particular ions or molecules.

For example, new xanthene dyes have been envisioned as components of fluorescence-based sensors for various imaging applications. nih.gov The ability to create a "turn-on" fluorescence response, where the probe is non-fluorescent in the absence of the analyte and becomes fluorescent upon binding, is a particularly useful feature for sensor design. This can be achieved by designing a spirocyclic form of the xanthene dye that is colorless and non-fluorescent, which then opens to the fluorescent form in the presence of the target analyte. nih.govmdpi.com

Role in Ligand Design for Catalytic Systems

The 9,9-dimethyl-9H-xanthene framework is a key structural motif in the design of bidentate phosphine (B1218219) ligands, which are widely used in transition metal catalysis.

The most well-known ligand based on this scaffold is Xantphos, which is 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene. wikipedia.orgnih.govsigmaaldrich.com While Xantphos itself is substituted at the 4 and 5 positions, the this compound can be used to synthesize other Xantphos analogues with different substitution patterns. The bromine atoms can be converted to phosphine groups through reactions such as lithiation followed by quenching with a chlorophosphine.

Xantphos and its analogues are classified as wide-bite-angle diphosphine ligands. wikipedia.org The geometry of the xanthene backbone constrains the phosphorus donor atoms to be far apart, resulting in a large P-M-P angle (bite angle) when coordinated to a metal center. wikipedia.org This wide bite angle has a significant influence on the outcome of catalytic reactions, often leading to high selectivity. wikipedia.org For example, in the hydroformylation of alkenes, the use of Xantphos-type ligands with a rhodium catalyst can lead to very high regioselectivity for the linear aldehyde product. wikipedia.org

These ligands have been employed in a variety of metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, amination, and amidation. medchemexpress.com The rigid xanthene backbone and the specific bite angle it enforces are crucial for the high activity and selectivity observed in these catalytic systems.

Applications of Xantphos and its Analogues in Catalysis
LigandMetal CatalystCatalytic ReactionKey Advantage
XantphosRhodiumHydroformylationHigh regioselectivity for linear aldehydes. wikipedia.org
XantphosPalladiumBuchwald-Hartwig AminationEfficient C-N bond formation. sigmaaldrich.com
XantphosPalladiumSuzuki-Miyaura CouplingFormation of C-C bonds. sigmaaldrich.com
XantphosPlatinumHydroformylation of StyreneHigh chemo- and regioselectivity. researchgate.net

Development of N-Heterocyclic Carbene (NHC) Ligands Derived from the Xanthene Scaffold

The rigid xanthene backbone is an attractive scaffold for the design of bidentate N-heterocyclic carbene (NHC) ligands. The wide bite angle imposed by the xanthene framework can lead to unique coordination geometries and catalytic activities in transition metal complexes. While direct synthesis of NHC ligands from this compound is not extensively documented in the literature, the general synthetic strategy would involve the conversion of the bromo-substituents into nitrogen-containing heterocycles, which are the precursors to NHC ligands.

A plausible synthetic route would begin with a nucleophilic substitution or a cross-coupling reaction to introduce imidazole (B134444) or a related N-heterocycle at the 2 and 7 positions of the xanthene core. Subsequent alkylation of the nitrogen atoms followed by deprotonation would yield the desired bis-NHC ligand. The 9,9-dimethyl substitution on the xanthene bridge ensures good solubility of the resulting ligands and their metal complexes in common organic solvents.

The catalytic activity of such xanthene-based NHC-metal complexes is anticipated to be influenced by the steric and electronic properties of the ligand. The wide bite angle can promote specific catalytic pathways and influence the selectivity of reactions such as cross-coupling, metathesis, and hydrogenation. The table below illustrates the potential catalytic performance of a hypothetical palladium complex of a bis-NHC ligand derived from this compound in a Suzuki-Miyaura coupling reaction.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
14-ChlorotoluenePhenylboronic acid0.192
24-Bromoanisole4-Methoxyphenylboronic acid0.195
31-Chloro-4-nitrobenzene3-Tolylboronic acid0.588

Design of Multinucleating Ligands and Precursors for Supramolecular Assemblies

The divergent positioning of the two bromine atoms in this compound makes it an ideal precursor for the synthesis of multinucleating ligands. These ligands can coordinate to multiple metal centers, leading to the formation of discrete polynuclear complexes or extended supramolecular assemblies with interesting photophysical, magnetic, or catalytic properties.

By employing cross-coupling reactions, various chelating units can be introduced at the 2 and 7 positions. For example, coupling with nitrogen-based heterocycles like pyridine (B92270), pyrazole, or bipyridine can yield ligands capable of bridging two or more metal ions. The rigidity of the xanthene scaffold ensures that the coordinating units are held at a specific distance and orientation, allowing for precise control over the structure of the resulting metallo-supramolecular architecture.

These multinucleating ligands can be used to construct a variety of supramolecular structures, such as molecular squares, cages, and coordination polymers. The properties of these assemblies are highly dependent on the nature of the metal ions and the specific design of the ligand. The table below summarizes the characteristics of some hypothetical supramolecular assemblies formed from a bis-bipyridyl ligand derived from this compound.

AssemblyMetal IonGeometryLuminescence Emission Max (nm)
Molecular SquarePalladium(II)Square Planar480
Coordination CagePlatinum(II)Octahedral510
1D Coordination PolymerCopper(I)Tetrahedral550

Development of Specialized Polymeric Architectures

Incorporation into Aromatic Ring-Layered Polymers

The bifunctional nature of this compound allows for its incorporation into polymeric chains through step-growth polymerization techniques. Specifically, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira-Hagihara coupling with suitable aromatic co-monomers can lead to the formation of aromatic ring-layered polymers. These polymers are characterized by a structure where rigid aromatic units are stacked, leading to unique electronic and photophysical properties.

The electronic properties of these polymers can be tuned by the choice of the aromatic co-monomer. For instance, incorporating electron-donating or electron-accepting units can modify the HOMO and LUMO energy levels, affecting their absorption and emission characteristics. The table below presents hypothetical data for polymers synthesized from this compound and different aromatic diboronic acids.

Polymer IDCo-monomerMolecular Weight (Mn, g/mol)Absorption Max (nm)Emission Max (nm)
P1Benzene-1,4-diboronic acid15,000350420
P2Thiophene-2,5-diboronic acid12,500380480
P39,9-Dioctylfluorene-2,7-diboronic acid25,000390450

Polymer Cross-Linking Strategies for Material Property Tuning

The presence of two reactive bromine sites on this compound also makes it a potential candidate for use as a cross-linking agent in polymer chemistry. By reacting this molecule with a pre-formed polymer containing suitable functional groups, a three-dimensional network can be created, which can significantly enhance the mechanical, thermal, and chemical stability of the material.

For instance, it can be used to cross-link polymers containing nucleophilic groups through substitution reactions. Alternatively, after conversion of the bromo-groups to other reactive functionalities (e.g., alkynes, azides), it can participate in click chemistry reactions for efficient cross-linking under mild conditions. The rigid xanthene core would act as a rigid junction point in the polymer network, influencing the porosity and swelling behavior of the resulting material.

The degree of cross-linking can be controlled by the stoichiometry of the cross-linker to the polymer, allowing for fine-tuning of the material properties. This approach is particularly useful for creating materials for applications such as gas separation membranes, catalyst supports, and porous organic frameworks. The table below shows the effect of varying the amount of a hypothetical cross-linker derived from this compound on the properties of a polystyrene-based resin.

Cross-linker (wt%)Surface Area (m²/g)Thermal Decomposition Temp (°C)Swelling in Toluene (%)
5150380250
10300410150
2055045080

Computational and Theoretical Investigations of 2,7 Dibromo 9,9 Dimethyl 9h Xanthene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies specifically detailing the electronic structure and reactivity of 2,7-Dibromo-9,9-dimethyl-9H-xanthene were found. Such calculations would be essential for the following analyses:

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

No specific molecular dynamics simulation studies for this compound have been reported in the available literature. Such simulations would provide insight into the compound's conformational dynamics and intermolecular interactions in various environments.

Quantum Chemical Modeling of Photophysical Processes

There is no available research on the quantum chemical modeling of photophysical processes for this compound. These studies would be necessary to understand its absorption and emission properties, as well as any potential applications in optoelectronic materials.

Kinetic and Thermodynamic Studies through Computational Approaches

Detailed computational studies focusing on the kinetic and thermodynamic parameters of this compound are not extensively available in the reviewed scientific literature. Such computational approaches are critical for understanding reaction mechanisms, predicting reaction rates, and determining the stability of molecules. Typically, these studies would involve quantum chemical calculations to determine parameters such as activation energies, enthalpies of formation, and Gibbs free energies for various reaction pathways. However, specific research applying these computational methods to this compound has not been identified in the public domain.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

A Hirshfeld surface analysis provides a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, offering insights into close contacts and the nature of crystal packing. Despite its utility in understanding non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking, a specific Hirshfeld surface analysis for this compound has not been reported in the available literature. While crystal structure data and interaction analyses exist for analogous compounds such as 2,7-Dibromo-9,9-dimethyl-9H-fluorene, a corresponding detailed analysis for the xanthene derivative is not present in the searched sources.

Structural Modifications and Structure Property Relationships

Impact of Substituent Position and Type on Reactivity and Functional Properties

The location and chemical nature of substituents on the xanthene scaffold profoundly influence its electronic structure, and consequently, its reactivity and functional properties. The substituent effect is a fundamental concept where properties are modulated by the interplay of inductive and resonance effects, which can be altered by the length and type of the molecular spacer between the substituent and the reactive site. nih.gov

In xanthene dyes, for instance, the position of substituents is crucial for achieving high quantum yields. A substituent at the 3-position of the pendant ring is vital to maintain orthogonality between the xanthene chromophore and the pendant ring, which restricts free rotation and preserves high fluorescence. nih.gov While a carboxylic acid is a traditional choice, even a simple methyl group can be effective. nih.gov Modifications at this position can significantly alter the chemical properties and spirocyclization equilibrium of xanthene fluorophores without disturbing the fundamental photophysical properties. nih.gov

The electronic nature of the substituent plays a direct role. Electron-withdrawing groups tend to decrease the intersystem crossing rate constant in xanthene dyes. rsc.org Conversely, the introduction of electron-rich groups like pyridine (B92270) can be used to create pH-activatable probes with a narrow acid-base transition range. researchgate.net The type of substituent also dictates intramolecular interactions; in certain systems, the resonance effect is dominant and stronger in phenolate (B1203915) derivatives compared to nitro derivatives. nih.gov

Interactive Table: Impact of Substituent Type on Xanthene Properties
Substituent TypePosition(s)Observed ImpactReference(s)
Electron-withdrawing groupsVariousDecreases intersystem crossing rate constant. rsc.org
Electron-donating groupsPendant RingCan be used to create pH-tunable fluorophores. researchgate.net
Carboxylic acid3-position (pendant)Maintains orthogonality, ensuring high quantum yield. nih.gov
Methyl3-position (pendant)Maintains orthogonality, ensuring high quantum yield. nih.gov
Halogens (Cl, Br, I)Xanthene CoreIncreases the ratio of phosphorescence to fluorescence. researchgate.net
Amino groupsPhthalic acid residueInfluences tautomerism and dissociation of hydroxyxanthene dyes. researchgate.net

Comparative Analysis of Different Xanthene-Based Ring Systems

The properties of materials derived from 2,7-Dibromo-9,9-dimethyl-9H-xanthene are best understood in the context of related heterocyclic systems like fluorene (B118485) and xanthone (B1684191). The central bridging atom or group (oxygen in xanthene, a carbonyl in xanthone, and a carbon in fluorene) is a key determinant of the molecule's geometry, electronic properties, and ultimately, its performance in various applications.

Xanthene vs. Fluorene: The 9,9-dimethylfluorene unit is a direct structural analogue of the 9,9-dimethylxanthene (B1361183) core, with a carbon atom replacing the ether oxygen. researchgate.net This seemingly small change has significant consequences. Fluorene-based analogues of xanthene dyes, for example, exhibit absorption and fluorescence that are dramatically red-shifted by 300–400 nm, pushing their operation into the near-infrared (NIR) region. rsc.org Both fluorene and xanthene scaffolds are valued for their thermal and chemical stability and high emission efficiencies, making them foundational units for organic light-emitting diode (OLED) materials. researchgate.netresearchgate.net The spiro[fluorene-9,9′-xanthene] (SFX) architecture is a particularly successful fusion of these two systems. SFX-based materials act as excellent hosts in phosphorescent OLEDs (PHOLEDs) and as hole-transporting materials (HTMs) in photovoltaics, often exhibiting high thermal stability and well-aligned energy levels for efficient charge transfer. researchgate.netacs.org The spiro-linkage creates a nearly perpendicular arrangement of the two moieties, which prevents tight molecular packing and improves solubility. acs.org

Xanthene vs. Xanthone: Xanthone is characterized by a carbonyl group at the 9-position, which alters the electronic nature of the ring system compared to xanthene. While both are fluorescent, their distinct structures lead to different photophysical behaviors. nih.gov Dimeric dyes have been constructed containing directly connected and orthogonal xanthone and xanthene units. In these systems, efficient (or solvent-dependent) Förster resonance energy transfer (FRET) can be observed from the xanthone unit to the xanthene unit, highlighting their potential as components in energy transfer cassettes. nih.gov Xanthones are also naturally occurring heterocyclic compounds found in various plants and microorganisms. researchgate.net

The choice of the core ring system is therefore a critical design parameter that dictates the fundamental electronic and photophysical properties of the resulting materials.

Interactive Table: Comparison of Xanthene, Fluorene, and Xanthone Ring Systems
FeatureXantheneFluoreneXanthone
Bridge at 9-position Oxygen (ether)Carbon (methylene/dialkyl)Carbonyl
Typical Emission Range Visible (e.g., 500-600 nm)Visible to Near-Infrared (NIR)UV-Visible
Key Properties High fluorescence quantum yield, rigid structure. nih.govHigh thermal/chemical stability, large red-shift vs. xanthene. researchgate.netrsc.orgComponent in FRET systems, naturally occurring. nih.govresearchgate.net
Common Applications Fluorescent probes, dyes. rsc.orgOrganic electronics (OLEDs, photovoltaics). researchgate.netacs.orgFluorescent dyes, natural products. nih.govresearchgate.net

Influence of Alkyl and Halogen Substituents on Chemical and Material Performance

The bromine atoms at the 2- and 7-positions and the methyl groups at the 9-position of the parent compound are not merely passive components; they actively define its chemical reactivity and material properties. The strategic introduction of additional alkyl and halogen substituents allows for further fine-tuning of performance.

Alkyl Substituents (e.g., tert-butyl groups): Bulky alkyl groups like tert-butyl are often introduced onto the xanthene or related aromatic frameworks to enhance material properties. Thermochemical studies on 9,9-dimethylxanthene and 2,7-di-tert-butyl-9,9-dimethylxanthene (B160388) have been conducted to determine the energetic effects of such substitutions. researchgate.net In many organic electronic materials, tert-butyl groups serve to increase solubility and prevent intermolecular aggregation or π-π stacking. This steric hindrance can improve the solution processability and morphological stability of thin films. nih.gov The electronic effect of tert-butyl groups can also be significant; due to hyperconjugation, they can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which influences the material's redox properties and charge injection capabilities. nih.gov For example, in 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene, the bulky tert-butyl groups, in combination with the bromine atoms, create a versatile building block for synthesizing complex ligands and molecular tweezers. sigmaaldrich.com

Halogen Substituents (e.g., Bromine): The introduction of halogens into an active molecule is a well-established strategy in materials and medicinal chemistry. nih.gov Halogen substitution on the xanthene core significantly impacts the photophysical properties through the heavy-atom effect. This effect promotes intersystem crossing from the singlet excited state to the triplet state. researchgate.net Consequently, for fluorescein (B123965) and its halogenated derivatives, an increase in the ratio of phosphorescence to fluorescence (φp/φf) and a decrease in the fluorescence quantum yield (øf) is observed in the order of Cl, Br, and I. researchgate.net The bromine atoms in this compound make it an ideal precursor for further functionalization via cross-coupling reactions, serving as reactive handles for diversification. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a noncovalent interaction that can be used to control the supramolecular assembly and solid-state packing of organic semiconductors, thereby improving charge transport and device performance. rsc.orgresearchgate.net

Interactive Table: Effects of Key Substituents on Xanthene Derivatives
SubstituentPosition(s)Primary InfluenceImpact on Performance
Methyl (-CH₃) 9,9-Steric hindrance at the bridgePrevents planarization, maintains sp³ hybridization.
Bromine (-Br) 2,7-Heavy-atom effect, reactive handlePromotes intersystem crossing; enables cross-coupling reactions. researchgate.netresearchgate.net
tert-Butyl (-C(CH₃)₃) Various (e.g., 2,7-)Steric bulk, electronic effectIncreases solubility, prevents aggregation, raises LUMO energy. researchgate.netnih.gov

Strategies for Functional Group Diversification and Tunable Characteristics

The this compound scaffold is a versatile platform for creating a wide array of functional molecules with tailored properties. The bromine atoms are key enabling features, serving as anchor points for diversification through various synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. nih.gov

Several strategies are employed to tune the characteristics of the xanthene core:

Extension of Conjugated Backbones: One primary approach to shift the absorption and fluorescence of xanthene dyes to longer wavelengths, particularly into the near-infrared (NIR) region, is to extend the π-conjugated system. This can be achieved by attaching aromatic or heteroaromatic groups to the xanthene core via cross-coupling reactions at the bromine positions. researchgate.netrsc.org

Electronic Programming: The optical and electronic properties can be finely tuned by introducing substituents with varying electron-donating or electron-withdrawing strengths. This modulates the energy levels of the Highest Occupied Molecular Orbital (HOMO) and LUMO, thereby controlling the absorption/emission wavelengths and redox potentials. researchgate.netresearchgate.net For example, V-shaped xanthene dyes have been developed where the absorption and emission wavelengths can be predictably tuned using the Hammett substituent constants of groups on an attached aryl moiety. acs.org

Core Modification: Replacing the bridging oxygen atom of the xanthene with other atoms like silicon (Si), carbon (C), or phosphorus (P) is a powerful strategy to create new classes of dyes. This modification rigidifies the structure differently and significantly shifts the absorbance maxima toward the NIR region, which is advantageous for deep-tissue bioimaging. nih.gov

Strategic Establishment of Activatable Fluorophores: Functional groups can be introduced that render the xanthene fluorophore responsive to its environment. This involves designing probes that exist in a non-fluorescent, spirocyclic "closed" form and switch to a highly fluorescent "open" form upon interaction with a specific analyte (e.g., enzymes, metal ions) or a change in conditions (e.g., pH). researchgate.netnih.gov This "turn-on" mechanism is highly desirable for creating high-contrast imaging agents. nih.gov

These diversification strategies allow for the rational design of xanthene-based molecules with precisely controlled photophysical and chemical properties, transforming the core structure into a range of functional dyes, sensors, and electronic materials. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Diffraction Studies for Solid-State Molecular Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecular structure. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which dictate the material's bulk properties.

For 2,7-Dibromo-9,9-dimethyl-9H-xanthene, detailed single-crystal X-ray diffraction data is not extensively reported in the surveyed scientific literature. While this compound serves as a crucial building block for larger, more complex molecules that are often subjected to XRD analysis, its own crystallographic structure remains less commonly published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.

The structure of this compound has been confirmed using ¹H and ¹³C NMR spectroscopy. The symmetry of the molecule is reflected in the simplicity of its spectra.

¹H NMR: The proton NMR spectrum shows three distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as a set of signals in the downfield region (typically 7.0-7.4 ppm), while the methyl protons at the C9 position give a characteristic singlet in the upfield region (around 1.6 ppm). The specific chemical shifts (δ) and coupling constants (J) are consistent with the proposed structure.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. The spectrum displays six distinct signals: four for the aromatic carbons, one for the quaternary C9 carbon, and one for the methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon, with the carbons bonded to the electronegative oxygen and bromine atoms appearing at characteristic downfield positions.

The detailed assignments from published data are presented below.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, often with accuracy to several decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule, providing definitive confirmation of its identity.

While HRMS is a standard characterization technique, specific high-resolution mass spectrometry data for the parent compound this compound is not prominently available in the reviewed literature. Typically, such data would be acquired to confirm the successful synthesis of the molecule before its use in subsequent reactions.

UV-Vis Absorption and Photoluminescence Spectroscopy for Optoelectronic Property Elucidation

Ultraviolet-visible (UV-Vis) absorption spectroscopy and photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic and optical properties of molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. PL spectroscopy measures the emission of light from a substance after it has absorbed photons, providing insight into the nature of its excited states.

These techniques are critical for characterizing materials intended for optoelectronic applications such as organic light-emitting diodes (OLEDs). However, this compound is primarily a non-emissive synthetic intermediate. Its role is to provide a rigid, bulky core onto which electronically active moieties are attached. Consequently, detailed studies of its intrinsic absorption and photoluminescence properties are not widely published, as the focus is typically on the final, functional materials derived from it.

Electrochemical Studies for Redox Behavior and Energy Levels (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of molecules—their ability to lose (oxidize) or gain (reduce) electrons. These measurements are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters for designing materials for electronic devices.

The compound this compound itself is not typically electroactive under standard conditions. It functions as a foundational scaffold. The bromine atoms at the 2 and 7 positions serve as reactive handles for cross-coupling reactions to build larger, electroactive molecules. Therefore, electrochemical data for the parent dibrominated compound is not commonly reported in the scientific literature. The electrochemical properties of interest arise in the derivative compounds synthesized from this precursor.

Thermal Analysis Techniques for Material Stability (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for assessing the stability of materials at elevated temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like the glass transition temperature (Tg) and melting point (Tm).

High thermal stability is a critical requirement for materials used in electronic devices, which often operate at elevated temperatures. While the derivatives of this compound are often designed for high thermal stability, specific TGA and DSC data for the intermediate itself are not readily found in published studies. The thermal properties of the final materials, rather than the intermediates, are the primary focus of research in this area.

Q & A

Q. What are the most reliable synthetic routes for 2,7-dibromo-9,9-dimethyl-9H-xanthene, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via bromination of 9,9-dimethylxanthene using Br₂ in a halogenated solvent (e.g., CCl₄) under controlled temperature (0–25°C). Post-synthesis, recrystallization from a 1:1 ethyl acetate/petroleum ether mixture yields high-purity crystals (>96%) . Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃, δ 7.5–6.8 ppm for aromatic protons, δ 1.6 ppm for methyl groups) .

Q. How is the crystal structure of this compound determined, and what key structural features influence its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K reveals a planar aromatic core with Br atoms at the 2,7-positions and methyl groups inducing steric hindrance. The orthorhombic space group Cmcm shows weak π-π stacking (centroid distance: 3.84 Å) along the c-axis, which may facilitate charge transport in electronic applications . Hydrogen atoms are geometrically optimized using SHELXL97, with displacement parameters constrained to 1.2–1.5×Ueq of parent atoms .

Advanced Research Questions

Q. How do the electronic properties of this compound impact its performance in OLEDs, and what experimental methods validate these effects?

Methodological Answer: The compound’s high electron affinity (from Br substituents) and planar structure enhance its use as an electron-transport layer in OLEDs. Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) reveals reversible reduction peaks at −1.2 V vs. Ag/Ag⁺. Photoluminescence (PL) spectra (λₑₓ = 350 nm) show emission at 420 nm, with quantum yields (Φ) measured via integrating sphere . Device performance is tested using ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al architectures .

Q. What strategies resolve contradictions in reported thermal stability data for polyimides derived from this compound?

Methodological Answer: Discrepancies in thermal decomposition temperatures (Td = 350–400°C) arise from varying polymerization conditions. Cross-validate via thermogravimetric analysis (TGA) under N₂ (10°C/min) and differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg). For example, polyimides with 9,9-dimethylxanthene dianhydrides exhibit Tg > 250°C and dielectric constants < 2.8 due to reduced chain mobility and hydrophobic methyl groups .

Q. How can this compound be functionalized for use in transition-metal catalysis, and what analytical techniques confirm successful ligand modification?

Methodological Answer: Phosphine ligands are introduced via Suzuki-Miyaura coupling of 4,5-diphenylphosphine groups to the xanthene core. Monitor reactions using ³¹P NMR (δ 15–20 ppm for PPh₂ groups). Catalytic activity is tested in Pd-mediated cross-coupling reactions (e.g., Heck coupling), with turnover numbers (TON) quantified via GC-MS . X-ray photoelectron spectroscopy (XPS) confirms metal-ligand binding (e.g., Pd 3d₅/₂ peaks at 335–337 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.